1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile
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Overview
Description
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile is an organic compound with a unique structure that features a cyclobutane ring substituted with a methoxymethyl group, a methylidene group, and a carbonitrile group
Preparation Methods
The synthesis of 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of a cyclobutane derivative with methoxymethyl chloride in the presence of a base, followed by the introduction of a carbonitrile group through a nucleophilic substitution reaction. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like potassium carbonate or sodium hydride.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where reagents such as sodium methoxide or potassium tert-butoxide can replace the methoxy group with other nucleophiles.
Addition: The methylidene group can undergo addition reactions with electrophiles like bromine or hydrogen chloride, forming dibromo or dichloro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can act as a leaving group in nucleophilic substitution reactions, while the carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile include other cyclobutane derivatives with different substituents, such as:
1-(Hydroxymethyl)-3-methylidenecyclobutane-1-carbonitrile: This compound has a hydroxymethyl group instead of a methoxymethyl group, which can affect its reactivity and biological activity.
1-(Methoxymethyl)-3-methylcyclobutane-1-carbonitrile: The absence of the methylidene group in this compound can lead to different chemical and physical properties.
1-(Methoxymethyl)-3-methylidenecyclopentane-1-carbonitrile: The presence of a cyclopentane ring instead of a cyclobutane ring can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
1187595-33-0 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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